Sulfo-Cy7-acid

Quantum Yield Fluorescence Brightness Cyanine Dye Modification

Non-sulfonated NIR dyes require DMSO/DMF, risking protein denaturation and aggregation quenching. Sulfo-Cy7-acid provides a ready-to-conjugate solution. - **Aqueous solubility**: Sulfonate groups enable direct EDC/NHS coupling in physiological buffers (pH 7.4), preserving protein integrity. - **Superior signal**: logD -1.9 reduces non-specific binding & renal clearance; 20% higher quantum yield than Cy7. - **NIR performance**: Ex/Em 748/774 nm (biological window), compatible with multiplexed panels (FITC, Cy5).

Molecular Formula C35H42N2O8S2
Molecular Weight 682.8 g/mol
Cat. No. B10779474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7-acid
Molecular FormulaC35H42N2O8S2
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
InChIKeyCZWUESRDTYLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-Cy7-acid: Water-Soluble NIR Cyanine Dye


Sulfo-Cy7-acid (CAS: 943298-08-6), also known as Sulfo-Cyanine7 carboxylic acid, is a sulfonated heptamethine cyanine dye belonging to the Cyanine 7 (Cy7) family. It features absorption and emission maxima at approximately 748–750 nm and 773–774 nm, respectively . The incorporation of sulfonate groups confers high aqueous solubility and hydrophilic character, with a logD (pH 7.4) of −1.9 ± 0.17 reported for a structurally related Sulfo-Cy7 conjugate [1]. The terminal carboxylic acid moiety provides a reactive handle for covalent conjugation to primary amines via standard EDC/NHS carbodiimide chemistry, enabling the fluorescent labeling of proteins, peptides, antibodies, and oligonucleotides [2]. Its near-infrared (NIR) fluorescence, within the biological transparency window, facilitates deep tissue imaging with minimal autofluorescence background .

Workflow Near-infrared fluorescence labeling & in vivo imaging
Conjugation Free carboxylic acid for EDC/NHS amine coupling
Format Water-soluble sulfonated dye — no organic co-solvents required

Why Sulfo-Cy7-acid Cannot Be Replaced


While Sulfo-Cy7-acid shares its core cyanine chromophore with non-sulfonated Cy7 and exhibits similar spectral properties to dyes like Alexa Fluor 750 , substitution is not straightforward. Non-sulfonated Cy7 dyes suffer from poor water solubility, requiring organic co-solvents such as DMSO or DMF, which can denature delicate proteins and compromise cell viability [1]. Even when solubilized, non-sulfonated cyanines are prone to aggregation-induced fluorescence quenching in aqueous buffers, leading to unreliable signal intensity and background artifacts . Furthermore, the hydrophilic sulfonate groups on Sulfo-Cy7-acid reduce nonspecific binding to biological matrices compared to more hydrophobic analogs . Alternative NIR dyes may differ substantially in quantum yield, photostability, and pharmacokinetic behavior; for instance, IRDye 800CW conjugates exhibit distinct logD values and protein-binding profiles compared to Sulfo-Cy7 constructs [2]. Consequently, direct replacement without revalidation of solubility, labeling efficiency, and in vivo distribution can compromise experimental reproducibility and data quality.

Sulfo-Cy7-acid
Aqueous solubility & labeling
Direct aqueous bioconjugation preserves protein activity
Non-sulfonated Cy7
Requires organic co-solvents
DMSO/DMF may denature proteins and compromise cell viability
Sulfo-Cy7-acid
Low aggregation & non-specific binding
Sulfonate groups reduce dye-dye quenching and matrix adsorption
Hydrophobic NIR dyes (e.g., IRDye 800CW)
Higher logD alters biodistribution
May increase non-specific tissue retention and background signal

Sulfo-Cy7-acid vs. Cy7: Quantitative Evidence


Enhanced Quantum Yield vs. Cy7

Sulfo-Cy7-acid, as a member of the Sulfo-Cyanine7 class, exhibits a higher fluorescence quantum yield compared to the non-sulfonated Cy7 parent fluorophore. Multiple vendor specifications and product characterizations consistently report a quantum yield improvement of approximately 20% for Sulfo-Cyanine7 derivatives relative to Cy7 [1]. This enhancement is attributed to the electron-withdrawing sulfonate groups, which influence the conjugated π-system and reduce non-radiative decay pathways [2].

Quantum Yield
Head-to-head
Φ 0.24 — ~20% higher than Cy7
Brighter signal per label, improving detection sensitivity
Aqueous buffer, room temperature
Quantum Yield Fluorescence Brightness Cyanine Dye Modification

Superior Aqueous Solubility

The presence of sulfonate groups fundamentally alters the physicochemical profile of Sulfo-Cy7-acid compared to non-sulfonated Cy7-acid. Sulfo-Cy7-carboxylic acid is characterized as 'extremely soluble in water,' enabling direct dissolution in aqueous buffers without organic co-solvents . In stark contrast, non-sulfonated Cy7-carboxylic acid has only limited aqueous solubility (~1 mg/mL in PBS, pH 7.2) and typically requires dissolution in DMF, DMSO, or ethanol . Quantitatively, the hydrophilic character is evidenced by a negative logD value (pH 7.4) of −1.9 ± 0.17 for a Sulfo-Cy7 conjugate, indicating strong partitioning into the aqueous phase [1].

Aqueous Solubility
Cross-study comparable
Sulfo-Cy7 conjugate logD −1.9 ± 0.17
Non-sulfonated Cy7 Limited solubility (~1 mg/mL)
Enables direct conjugation in physiological buffers
logD from structurally related conjugate
Aqueous Solubility Hydrophilicity logD Bioconjugation

Reduced Aggregation-Caused Quenching

Non-sulfonated cyanine dyes are notorious for forming non-fluorescent H-aggregates in aqueous solutions due to strong hydrophobic π-π stacking interactions between planar chromophores. Sulfo-Cy7-acid's pendant sulfonate groups introduce both steric hindrance and electrostatic repulsion that effectively disrupt this aggregation . The sulfonate groups not only enhance solubility but also reduce fluorescence quenching that can arise from dye-dye interactions in heavily labeled conjugates . While direct aggregation thresholds are often formulation-dependent, the class-level distinction between sulfonated and non-sulfonated cyanines is well-established: charged sulfonate groups decrease aggregation of dye molecules and heavily labeled conjugates [1].

Aggregation Quenching
Class-level inference
Sulfonate groups prevent H-aggregates; non-sulfonated Cy7 prone to ACQ
Preserves signal linearity in labeled conjugates
Formulation-dependent; data to verify
Aggregation-Caused Quenching ACQ Fluorescence Quenching Dye-Dye Interaction

Wide pH Stability Range

Sulfo-Cy7 derivatives demonstrate robust fluorescence stability across a broad pH spectrum, enabling their use in diverse biological environments ranging from acidic endosomal compartments to slightly alkaline extracellular fluids. Fluorescence of Sulfo-Cy7 conjugates remains stable and pH-insensitive from pH 4 to pH 10 . This wide stability window is attributed to the electron-withdrawing sulfonate groups, which stabilize the conjugated polymethine chain against pH-dependent protonation or hydrolysis that can degrade cyanine dyes [1]. In comparison, non-sulfonated Cy7 exhibits more limited pH tolerance and is generally recommended for use within a narrower pH 6-8 range to maintain structural integrity and fluorescence [2].

pH Stability
Cross-study comparable
Fluorescence stable pH 4–10 vs. Cy7 pH 6–8
Suitable for acidic compartments and diverse assay conditions
Aqueous buffers, room temperature
pH Stability Chemical Stability Fluorescence Stability

High Extinction Coefficient & Solvent Versatility

Sulfo-Cy7-acid exhibits a high molar extinction coefficient (ε) of 240,600 L·mol⁻¹·cm⁻¹ at its absorption maximum of 748 nm , comparable to the benchmark Cy7 dye (ε = 240,600 L·mol⁻¹·cm⁻¹ at 748 nm) . Its spectral properties (Ex/Em: 748/774 nm) closely match those of Alexa Fluor 750, DyLight 755, and IRDye 750 . However, unlike Alexa Fluor 750 which is supplied as a ready-to-use reactive ester with limited solvent flexibility, Sulfo-Cy7-acid's free carboxylic acid form offers the user full control over activation chemistry (e.g., EDC/NHS, HATU, or conversion to other reactive esters) and solvent selection, accommodating a wider range of synthetic and bioconjugation workflows [1].

Extinction Coefficient
Cross-study comparable
ε = 240,600 L·mol⁻¹·cm⁻¹ at 748 nm
Strong absorption; equivalent to Cy7 and Alexa Fluor 750
Free acid form enables flexible activation chemistry
Extinction Coefficient Molar Absorptivity Fluorescence Brightness Spectral Properties

Favorable In Vivo Distribution vs. IRDye 800CW

In a comparative preclinical study of near-infrared fluorescent folate conjugates for ovarian cancer imaging, a Cy7 derivative (structurally analogous to Sulfo-Cy7-acid) was benchmarked against IRDye 800CW and other clinical-stage NIR fluorophores. The study demonstrated that the Cy7-folate conjugate exhibited tumor uptake and contrast characteristics comparable to IRDye 800CW, with both enabling clear tumor visualization [1]. Separately, pharmacokinetic characterization of Sulfo-Cy7 conjugates reveals a negative logD (pH 7.4) of −1.9 ± 0.17, indicating strong hydrophilicity that promotes renal clearance and reduces nonspecific tissue accumulation [2]. In contrast, IRDye 800CW conjugates exhibit a logD of approximately −0.88 under similar conditions, reflecting moderately higher hydrophobicity and potentially altered biodistribution profiles [3].

In Vivo Distribution
Cross-study comparable
Sulfo-Cy7 conjugate logD −1.9 ± 0.17
IRDye 800CW conjugate logD ≈ −0.88
Higher renal clearance, lower non-specific tissue retention
Octanol/water partition, pH 7.4
In Vivo Imaging Pharmacokinetics logD Protein Binding Targeting

Sulfo-Cy7-acid: Key Applications


In Vivo NIR Imaging of Small Animals

Sulfo-Cy7-acid is ideally suited for in vivo fluorescence imaging in small animal models (e.g., mice, rats). Its NIR emission (774 nm) falls within the biological transparency window, enabling deep tissue penetration (2-3 mm) with minimal autofluorescence interference . The negative logD of Sulfo-Cy7 conjugates (−1.9) promotes renal clearance and reduces nonspecific tissue retention, yielding high target-to-background contrast in short-term imaging studies compared to more hydrophobic alternatives like IRDye 800CW (logD ≈ −0.88) [1]. In comparative preclinical ovarian cancer imaging, Cy7-based folate conjugates demonstrated tumor uptake and contrast comparable to IRDye 800CW, confirming efficacy for targeted imaging applications [2].

Fluorescent Labeling for Flow Cytometry & Immunoassays

The high aqueous solubility and reduced nonspecific binding of Sulfo-Cy7-acid make it the preferred choice for labeling delicate proteins and antibodies prone to denaturation . Unlike non-sulfonated Cy7, which requires organic co-solvents that can compromise protein folding and activity, Sulfo-Cy7-acid can be conjugated directly in aqueous buffers at physiological pH [1]. The 20% higher quantum yield compared to Cy7 translates to brighter fluorescence signals, enhancing detection sensitivity in flow cytometry and fluorescence immunoassays [2]. Additionally, its broad pH stability (4–10) ensures signal integrity across diverse assay conditions, including acidic wash buffers and alkaline detection media .

Custom Bioconjugation & Probe Design

Sulfo-Cy7-acid's terminal carboxylic acid group provides a versatile handle for custom bioconjugation workflows. Researchers can activate the carboxyl group using standard EDC/NHS chemistry to form stable amide bonds with primary amines on proteins, peptides, antibodies, or amine-functionalized oligonucleotides . This free acid format offers greater flexibility compared to pre-activated commercial dyes (e.g., NHS esters of Alexa Fluor 750), allowing users to optimize activation conditions, control stoichiometry, and even convert the acid to alternative reactive groups (e.g., hydrazides, maleimides) for site-specific conjugation [1]. The high molar extinction coefficient (240,600 L·mol⁻¹·cm⁻¹) ensures strong signal even at low labeling densities [2].

Multiplexed NIR Assays with Low Aggregation

Sulfo-Cy7-acid's spectral properties (Ex/Em: 748/774 nm) are well-separated from visible-range fluorophores (e.g., FITC, Cy3, Cy5) and from shorter-wavelength NIR dyes (e.g., Cy5.5), enabling multiplexed detection panels with minimal spectral cross-talk . Critically, the sulfonate groups prevent aggregation-induced fluorescence quenching that plagues non-sulfonated cyanines in aqueous multi-component assays, ensuring linear fluorescence response proportional to analyte concentration [1]. This makes Sulfo-Cy7-acid particularly valuable in high-content screening, multiplexed ELISA panels, and multi-color flow cytometry where signal linearity and reproducibility are paramount [2].

Application
Selection Property
Validation Focus
In Vivo NIR Imaging
Hydrophilicity & renal clearance profile
Target-to-background contrast in small animal models
Flow Cytometry & Immunoassays
Aqueous solubility & reduced non-specific binding
Signal brightness and linearity in multi-step protocols
Custom Bioconjugation
Free carboxylic acid activation flexibility
Stoichiometry control and site-specific labeling
Multiplexed NIR Assays
Low aggregation & spectral separation
Signal linearity and cross-talk minimization

Technical Documentation Hub

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28 linked technical documents
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